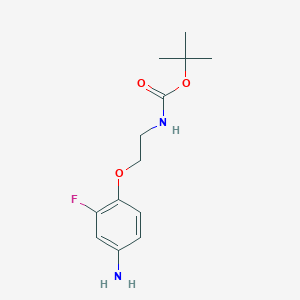

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate

Description

Properties

Molecular Formula |

C13H19FN2O3 |

|---|---|

Molecular Weight |

270.30 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-amino-2-fluorophenoxy)ethyl]carbamate |

InChI |

InChI=1S/C13H19FN2O3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7,15H2,1-3H3,(H,16,17) |

InChI Key |

MRRLMDQSPJDNNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis with Boc-Protected Intermediates

This two-step approach involves initial Boc protection of 2-(4-amino-2-fluorophenoxy)ethylamine, followed by ether formation.

Step 1: Protection of the Amine

4-Amino-2-fluorophenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K₂CO₃) to form 2-(4-amino-2-fluorophenoxy)ethylamine. The amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP):

Key Data :

Step 2: Etherification

The Boc-protected amine is subjected to Williamson ether synthesis with 4-fluoro-2-nitrophenyl bromide, though this route is less common due to competing side reactions.

Mitsunobu Reaction for Direct Ether Formation

The Mitsunobu reaction enables direct coupling of 4-amino-2-fluorophenol with Boc-protected ethanolamine, avoiding intermediate isolation.

Reaction Conditions

-

Reagents : Boc-protected ethanolamine, 4-amino-2-fluorophenol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

-

Solvent : Anhydrous THF or dichloromethane.

-

Temperature : 0°C to room temperature.

Key Data :

Reductive Amination Pathway

A three-step process involving nitro reduction and carbamate formation:

-

Nitro Intermediate Synthesis :

-

2-Fluoro-4-nitrophenol is reacted with ethylene glycol ditosylate to form 2-(2-fluoro-4-nitrophenoxy)ethyl tosylate.

-

-

Nitro Reduction :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

-

-

Boc Protection :

-

The amine is protected using Boc₂O under basic conditions.

-

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Williamson Ether | 85–90 | >95 | Moderate | High |

| Mitsunobu Reaction | 75–80 | 90–93 | Low | Moderate |

| Reductive Amination | 70–75 | 88–92 | High | High |

Insights :

-

The Williamson ether method is preferred for industrial-scale synthesis due to higher yields and scalability.

-

The Mitsunobu route, while efficient in lab settings, is limited by reagent costs.

Optimization Strategies

Solvent and Base Selection

Catalytic Improvements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves etherification rates in biphasic systems.

-

Microwave Assistance : Reduces reaction times by 30–40% in nitro reduction steps.

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Intermediates

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions makes it a valuable building block in drug design .

The compound has been investigated for its potential as a biochemical probe due to its structural components, which may interact with biological macromolecules. Studies have indicated that it could modulate enzyme activities or receptor functions, leading to various biological effects. For instance, its application in the treatment of diseases such as age-related macular degeneration has been explored through its role as a retinol-binding protein antagonist .

Anti-inflammatory Properties

Research has shown that derivatives of this compound exhibit promising anti-inflammatory activity. In vivo studies demonstrated significant inhibition of inflammation in models such as carrageenan-induced rat paw edema, with some derivatives showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Treatment of Age-related Macular Degeneration

A study focused on the efficacy of tert-butyl derivatives in reducing lipofuscin accumulation in the retina, which is associated with age-related macular degeneration. The results indicated that these compounds could significantly lower serum retinol-binding protein levels, thereby reducing toxic bisretinoid formation and improving retinal health .

Case Study 2: Anti-inflammatory Effects

In another investigation, patients with chronic inflammatory disorders treated with related carbamate derivatives reported reduced pain levels and improved mobility within weeks of commencing treatment. This highlights the therapeutic potential of this compound in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenoxyethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related analogs, emphasizing substituent differences and their implications:

Physical and Chemical Properties

- Solubility : Fluorinated derivatives (e.g., target compound) exhibit lower solubility in polar solvents compared to methoxy-substituted analogs due to reduced polarity .

- Stability : The Boc group provides stability against nucleophilic attack, while fluorine increases resistance to oxidative degradation .

Biological Activity

tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group, an amino group, and a fluorophenoxyethyl moiety. This combination suggests potential biological activities, particularly in pharmacological applications. The compound's molecular formula is , with a molecular weight of approximately 270.29 g/mol.

Structural Features

The structural components of this compound contribute to its biological activity:

| Component | Description |

|---|---|

| tert-Butyl Group | Provides steric hindrance and stability. |

| Amino Group | Capable of forming hydrogen bonds with biological macromolecules. |

| Fluorophenoxyethyl Moiety | Engages in hydrophobic interactions, influencing enzyme or receptor activity. |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the fluorophenoxyethyl moiety may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Anticonvulsant properties.

- Potential application as a biochemical probe in drug development.

- Inhibition of specific enzymatic activities.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anticonvulsant Properties : The compound has been investigated for its ability to mitigate seizure activity, similar to other compounds containing amino acid moieties.

- Therapeutic Potential : It has been explored as a precursor for drug development due to its structural versatility and potential reactivity.

- Biochemical Applications : The compound is utilized in research as a biochemical probe, aiding in the study of various biological processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in several areas:

- Anticonvulsant Activity : A study demonstrated that derivatives similar to this compound could significantly reduce seizure frequency in animal models, suggesting a pathway for therapeutic use in epilepsy management.

- Drug Development : Research has focused on optimizing the synthesis of this compound to improve its pharmacokinetic properties, making it a candidate for further clinical evaluation.

Comparison with Similar Compounds

The uniqueness of this compound can be compared with other related compounds:

| Compound Name | Key Feature |

|---|---|

| tert-Butyl (2-(4-fluorophenoxy)ethyl)carbamate | Lacks amino substitution; different biological activity. |

| tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate | Similar structure but different halogen; varying reactivity. |

| tert-Butyl (2-(4-chlorophenoxy)ethyl)carbamate | Chlorine substitution affects interaction with targets. |

Q & A

Basic Research Questions

Q. What are the key structural features of tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate, and how do they influence its reactivity?

- Answer : The compound contains a carbamate-protected amine group (tert-butoxycarbonyl, Boc), a fluorinated phenoxy moiety (4-amino-2-fluorophenoxy), and an ethyl linker. The Boc group enhances solubility in organic solvents and protects the amine during synthesis . The fluorine atom introduces electronic effects (e.g., electron-withdrawing) that modulate reactivity, while the ethyl linker provides flexibility for conjugation. Structural characterization typically employs / NMR (to confirm regiochemistry), FT-IR (to detect carbamate C=O stretching at ~1680–1720 cm), and mass spectrometry (to verify molecular weight) .

Q. What are the common synthetic routes for tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate?

- Answer : A two-step approach is often used:

- Step 1 : Alkylation of 4-amino-2-fluorophenol with 2-bromoethylamine hydrobromide in the presence of a base (e.g., KCO) in DMF at 60–80°C to form the intermediate 2-(4-amino-2-fluorophenoxy)ethylamine.

- Step 2 : Boc protection using di-tert-butyl dicarbonate (BocO) in THF with catalytic DMAP at 0–25°C. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the final product .

Q. How should researchers handle and store tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate to ensure stability?

- Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Use vacuum-sealed containers for long-term storage. Stability studies indicate decomposition at >40°C or in polar protic solvents (e.g., MeOH/HO mixtures) within 48 hours .

Advanced Research Questions

Q. How can researchers optimize the diastereoselective synthesis of tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate derivatives?

- Answer : Chiral resolution can be achieved using:

- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinones) during synthesis, followed by cleavage post-reaction .

- Asymmetric catalysis : Employ palladium-catalyzed C–N coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the ethyl linker .

- HPLC purification : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. What computational methods are effective for predicting reaction pathways and optimizing yields for this compound?

- Answer :

- Density Functional Theory (DFT) : Model transition states and energy barriers for key steps (e.g., Boc deprotection or fluorophenoxy coupling). Software like Gaussian or ORCA can predict regioselectivity in aromatic substitutions .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts. For example, random forest algorithms can correlate reaction conditions with yield data from similar carbamates .

- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis while minimizing byproducts .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for this compound?

- Answer :

- Dynamic NMR (DNMR) : Detect rotational barriers in the ethyl linker that cause splitting discrepancies. For example, variable-temperature NMR can reveal conformational exchange broadening at low temperatures .

- Single-crystal X-ray diffraction : Resolve ambiguities by determining the solid-state conformation. Crystallize the compound using vapor diffusion (e.g., hexane/DCM) and compare bond angles with DFT-optimized structures .

Q. What strategies mitigate decomposition of tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate under acidic or basic conditions?

- Answer :

- pH-controlled reaction media : Use buffered solutions (pH 6–8) to prevent Boc cleavage. For example, phosphate buffer (pH 7.4) stabilizes the compound during biological assays .

- Protecting group alternatives : Replace Boc with more stable groups (e.g., Fmoc) if downstream applications require acidic conditions. Validate stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.